3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone
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Description
3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a useful research compound. Its molecular formula is C17H15ClFNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized using this chemical structure demonstrate excellent to good antibacterial activity compared to reference drugs. This includes efficacy against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial potency of these compounds varies from good to excellent, indicating their potential use in treating microbial infections (Mistry, Desai, & Desai, 2016).
Chemical Reactivity and Molecular Geometry
Research involving derivatives of this compound has also focused on understanding their chemical reactivity and molecular geometry. Studies involving Density Functional Theory (DFT) calculations have been conducted to analyze the molecular electrostatic potential and frontier orbitals, which are crucial in understanding the chemical reactivity of these compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Photostability in Fluorophores
This compound derivatives have been studied for their role in enhancing the brightness and photostability of fluorophores. The replacement of conventional substituents with azetidinyl groups in fluorophores leads to improved photostability, crucial for advanced fluorescence imaging applications (Liu et al., 2016).
Vibrational Spectroscopy and Thermodynamic Properties
Detailed vibrational spectroscopy studies have been conducted on derivatives of this compound to understand their spectral data and thermodynamic properties. Such studies are vital for the development of new materials with specific thermal and mechanical properties (Chaitanya, Santhamma, Heron, Gabbutt, & Instone, 2011).
Applications in Proton Exchange Membranes
This chemical has been used in the synthesis of novel materials such as multiblock copolymers, which are essential for the development of proton exchange membranes in fuel cell technologies. These studies contribute significantly to the field of renewable energy and materials science (Ghassemi, Ndip, & Mcgrath, 2004).
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMRRKKHLXUYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643264 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-85-2 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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